1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea
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Overview
Description
1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, incorporating a dimethoxyphenyl group, a pyrrole ring, and a morpholinoethyl moiety, all connected through a urea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled to form the final product. Common synthetic routes include:
Formation of the Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring, typically using methanol and a suitable catalyst.
Synthesis of the Pyrrole Intermediate: The pyrrole ring is synthesized through a condensation reaction involving a ketone and an amine.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl and pyrrole intermediates with a morpholinoethyl group through a urea linkage. This is achieved using a coupling reagent such as carbodiimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dimethoxyphenyl)-3-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)urea: Lacks the methyl group on the pyrrole ring.
1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)urea: Contains a piperidinoethyl group instead of a morpholinoethyl group.
Uniqueness
1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-23-6-4-5-18(23)19(24-7-9-28-10-8-24)14-21-20(25)22-15-11-16(26-2)13-17(12-15)27-3/h4-6,11-13,19H,7-10,14H2,1-3H3,(H2,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTXMKPAZCRAKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2=CC(=CC(=C2)OC)OC)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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